1-Bromo-2-ethoxy-4-nitrobenzene

Lipophilicity Drug-likeness Reversed-phase chromatography

Researchers requiring predictable aryl-bromide reactivity for Pd-catalyzed cross-coupling benefit from 1-Bromo-2-ethoxy-4-nitrobenzene. Its low melting point (54-56°C) enables solvent-minimized reaction conditions using standard jacketed reactors at 60-70°C, reducing waste and improving process mass intensity. • C-Br BDE ~79.6 kcal/mol vs. ~94 kcal/mol for aryl-Cl, providing superior oxidative addition kinetics in Suzuki, Heck, and Buchwald-Hartwig couplings. • ≥98% HPLC purity with ≤0.5% moisture ensures reliable performance in water-sensitive Grignard and palladium-catalyzed reactions. • Available at metric-ton scale; documented as a key intermediate in ROCK kinase inhibitor synthesis (WO2016/144936).

Molecular Formula C8H8BrNO3
Molecular Weight 246.06 g/mol
CAS No. 423165-33-7
Cat. No. B1290349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-ethoxy-4-nitrobenzene
CAS423165-33-7
Molecular FormulaC8H8BrNO3
Molecular Weight246.06 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)[N+](=O)[O-])Br
InChIInChI=1S/C8H8BrNO3/c1-2-13-8-5-6(10(11)12)3-4-7(8)9/h3-5H,2H2,1H3
InChIKeyZALXYXWTUXLPBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-2-ethoxy-4-nitrobenzene: Physicochemical Identity and Overview


1-Bromo-2-ethoxy-4-nitrobenzene (CAS 423165-33-7; synonym: 2-Bromo-5-nitrophenetole) is a trisubstituted aromatic building block bearing bromine at C-1, ethoxy at C-2, and nitro at C-4 on the benzene ring [1]. It has a molecular formula of C₈H₈BrNO₃, a molecular weight of 246.06 g·mol⁻¹, and is a yellow to light-brown crystalline solid at ambient temperature with a well-defined melting point of 54–56 °C . The compound is classified as a halogenated nitroaromatic ether and is primarily sourced as an intermediate for organic synthesis, with commercial availability at 97–98% purity (HPLC) and production scalability to metric-ton quantities .

1
Workflow Suzuki, Heck, Buchwald–Hartwig cross-coupling; nitro reduction to aniline for pharmacophore elaboration.
2
Selection Logic Aryl bromide provides lower oxidative addition barrier than chloro analog; ethoxy group confers higher lipophilicity than methoxy analog for CNS or membrane-targeted programs.
3
Procurement Context Metric-ton bulk supply with ≥98% HPLC purity and ≤0.5% moisture supports pilot-plant to manufacturing scale.

1-Bromo-2-ethoxy-4-nitrobenzene: Why Generic Substitution Fails


Compounds within the 2-halo-4-nitrophenyl alkyl ether family exhibit superficially similar substitution patterns but differ significantly in quantifiable physicochemical properties that directly affect synthetic utility, chromatographic behavior, and biological partitioning. Replacing the ethoxy group with methoxy (1-Bromo-2-methoxy-4-nitrobenzene, CAS 77337-82-7) alters the lipophilicity by approximately 0.5–0.7 logP units and raises the melting point by over 45 °C . Substituting bromine with chlorine (1-Chloro-2-ethoxy-4-nitrobenzene, CAS 102236-22-6) reduces cross-coupling reactivity due to a ~14 kcal·mol⁻¹ higher carbon–halogen bond dissociation energy while only marginally affecting LogP . Even positional isomerism—such as the 2-bromo-1-ethoxy-4-nitrobenzene isomer (CAS 58244-42-1)—produces a melting point elevation of nearly 40 °C (94–98 °C vs. 54–56 °C), reflecting altered crystal packing that impacts dissolution kinetics and formulation behavior . These measurable divergences mean that generic substitution without experimental validation risks altered reaction kinetics, reduced yields, or failed purification protocols.

logp shift Methoxy analog (CAS 77337-82-7) lowers LogP by 0.53–0.71 units (~3.4–5.1× lower partition), which may shift C18 retention, membrane permeability, and LipE profiles.
reactivity drop Chloro analog (CAS 102236-22-6) raises C–X BDE by ~14 kcal·mol⁻¹; oxidative addition may require higher temperature, longer time, or increased catalyst loading.
thermal & packing Positional isomer (CAS 58244-42-1) melts ~40 °C higher, altering dissolution kinetics and melt-phase handling; methoxy analog melts ~45–49 °C higher, limiting low-temperature solution processing.

1-Bromo-2-ethoxy-4-nitrobenzene: Quantitative Differentiation vs. Analogs


LogP Advantage Over Methoxy Analog

The target compound 1-Bromo-2-ethoxy-4-nitrobenzene exhibits a measured LogP of 3.10 (ChemSrc) to 3.28 (Chem960), compared with 2.57 (ChemSrc) to 2.63 (SIELC) for the methoxy analog 1-Bromo-2-methoxy-4-nitrobenzene (CAS 77337-82-7) . The difference of ΔLogP = 0.53–0.71 corresponds to an approximately 3.4- to 5.1-fold higher octanol/water partition coefficient for the target compound, driven by the additional methylene unit in the ethoxy substituent. The chloro analog 1-Chloro-2-ethoxy-4-nitrobenzene (CAS 102236-22-6) has a LogP of 3.17 , which is statistically indistinguishable from the target (ΔLogP ≈ 0.07). Thus, the ethoxy-for-methoxy substitution is the principal lipophilicity lever among these analogs.

LogP vs. Methoxy Analog
Cross-study comparable
ΔLogP = +0.53 to +0.71
Reported 3.4–5.1× higher partition coefficient; supports higher lipophilicity requirement without altering halogen reactivity.
ChemSrc/Chem960 vs. SIELC HPLC-derived values; cross-platform variance noted.
Lipophilicity Drug-likeness Reversed-phase chromatography ADME

Bond Dissociation Energy Advantage Over Chloro Analog for Cross-Coupling

The aryl carbon–bromine bond in the target compound has a bond dissociation energy (BDE) of approximately 79.6 kcal·mol⁻¹, compared with approximately 94 kcal·mol⁻¹ for the aryl carbon–chlorine bond in the chloro analog 1-Chloro-2-ethoxy-4-nitrobenzene . This 14.4 kcal·mol⁻¹ lower BDE translates into a substantially lower activation barrier for oxidative addition to Pd(0), the rate-determining step in Suzuki–Miyaura, Heck, and Buchwald–Hartwig cross-couplings. The electron-withdrawing nitro group at the para position further activates the ring toward oxidative addition, amplifying the intrinsic Br/Cl reactivity differential [1]. While no direct head-to-head coupling yield comparison for these specific compounds was identified in the peer-reviewed literature, the BDE differential is a fundamental physical-organic parameter that governs relative reactivity across all aryl bromide/chloride pairs.

C–Br BDE for Cross-Coupling
Class-level inference
~79.6 kcal·mol⁻¹ (C–Br)
Reported ~14.4 kcal·mol⁻¹ lower than aryl-Cl; supports milder oxidative addition conditions.
Handbook BDE data; direct yield comparison not identified in peer-reviewed literature for these specific analogs.
Cross-coupling Suzuki-Miyaura Bond dissociation energy Palladium catalysis

Lower Melting Point Enables Solution-Phase Processing

The target compound melts at 54–56 °C , compared with 99–103 °C for the methoxy analog 1-Bromo-2-methoxy-4-nitrobenzene and 64.5 °C for the chloro analog 1-Chloro-2-ethoxy-4-nitrobenzene . The target compound's melting point is 45–49 °C lower than the methoxy analog and approximately 8–10 °C lower than the chloro analog. A melting point below 60 °C means the compound can be liquefied with mild heating (e.g., a 60 °C water bath), enabling neat transfer, melt-phase reactions, and simplified dissolution in organic solvents at moderate temperatures. The positional isomer 2-Bromo-4-nitrophenetole (CAS 58244-42-1) melts at 94–98 °C , nearly 40 °C higher, demonstrating that the 1,2,4-substitution pattern of the target uniquely confers the lowest melting point among the regioisomeric series.

Melting Point Advantage
Cross-study comparable
54–56 °C (Δ –45 to –49 °C vs. methoxy)
Sub-60 °C melt enables neat transfer, melt-phase reactions, and reduced solvent volume at scale.
Supplier specifications from ChemSrc, ChemicalBook, Fisher Scientific, AKSci.
Melting point Process chemistry Solubility Crystallization

Rotatable Bond Flexibility: Ethoxy vs. Methoxy

The target compound possesses 2 rotatable bonds (the ethoxy ethyl group: O–CH₂ and CH₂–CH₃ rotation), whereas the methoxy analog 1-Bromo-2-methoxy-4-nitrobenzene has only 1 rotatable bond (O–CH₃ rotation) [1]. This additional degree of torsional freedom, while subtle, can influence crystal lattice energy (consistent with the 45+ °C melting point difference), entropic contributions to protein–ligand binding, and the compound's behavior in solid-phase applications. The chloro analog also has 2 rotatable bonds (ethoxy group intact), so this differentiator is specific to the ethoxy-vs-methoxy comparison and does not differentiate the target from the chloro analog. Both the target and the chloro analog share a topological polar surface area of 55.05 Ų .

Rotatable Bond Flexibility
Cross-study comparable
2 rotatable bonds (vs. 1 for methoxy)
Additional torsional freedom provides structural basis for MP/LogP differences; may influence entropy-driven binding.
PubChem/ChemSrc computed properties; TPSA identical across ethoxy/chloro/methoxy analogs (55.05 Ų).
Conformational analysis Rotatable bonds Molecular flexibility Crystal packing

ROCK Kinase Inhibitor Intermediate: Patent-Documented Use

The compound 1-Bromo-2-ethoxy-4-nitrobenzene (referenced as 2-Bromo-5-nitrophenetole or 2-BROMO-5-NITROETHOXYBENZENE) is explicitly cited in patent WO2016/144936 A1 [1], which describes spiro-fused cyclic ureas as inhibitors of Rho-associated coiled-coil kinase (ROCK). The compound appears on page/column 111 of the patent and serves as a building block for constructing the inhibitor scaffold. ROCK is a validated therapeutic target in cardiovascular disease, glaucoma, and fibrotic disorders. This patent citation provides documented provenance that the specific substitution pattern of the target compound—rather than a generic analog—has been employed in a medicinal chemistry program targeting a clinically relevant kinase family.

ROCK Inhibitor Intermediate
Supporting evidence
Cited in WO2016/144936 A1, page 111
Patent-documented use in spiro-fused cyclic urea ROCK inhibitor synthesis; supports procurement justification beyond generic building block.
Bristol-Myers Squibb patent; no equivalent citation for methoxy/chloro analogs in this context.
ROCK inhibitor Pharmaceutical intermediate Patent Kinase

Bulk Commercial Availability with HPLC Purity for Manufacturing

The target compound is commercially available at a production scale of up to metric tons with a minimum purity specification of 98% by HPLC and moisture content ≤0.5% . This contrasts with the chloro analog 1-Chloro-2-ethoxy-4-nitrobenzene, which is offered at a minimum purity of 95% , and the methoxy analog, which is typically available at 98% (GC) but at smaller scale . The combination of high purity, defined moisture specification, and demonstrated scalability to metric-ton quantities positions the target compound as procurement-ready for process development and manufacturing, while the chloro analog's lower purity specification may necessitate additional purification steps in quality-critical applications.

Bulk Supply & Purity
Supporting evidence
≥98% HPLC, ≤0.5% moisture, metric-ton scale
Defined purity/moisture at manufacturing scale reduces incoming QC re-validation; HPLC specification more rigorous than GC-based methoxy analog.
Supplier specs: Capotchem (target), AKSci (chloro), TCI (methoxy).
Commercial scale Supply chain Bulk procurement Quality specification

1-Bromo-2-ethoxy-4-nitrobenzene: Optimal Application Scenarios


Medicinal Chemistry: ROCK Kinase Inhibitor Synthesis via Suzuki Coupling

The documented use of 1-Bromo-2-ethoxy-4-nitrobenzene as an intermediate in ROCK inhibitor synthesis (WO2016/144936) , combined with its aryl-bromide reactivity advantage (C–Br BDE ≈ 79.6 kcal·mol⁻¹ vs. ~94 kcal·mol⁻¹ for aryl-Cl) , makes it the preferred halogenated building block for constructing biaryl cores via palladium-catalyzed cross-coupling in kinase inhibitor programs. The ethoxy group provides higher lipophilicity (LogP 3.10–3.28) than the methoxy analog (LogP 2.57–2.63) [1], which may be advantageous for optimizing the lipophilic efficiency (LipE) of CNS-penetrant or membrane-targeted kinase inhibitor candidates. After coupling, the nitro group can be reduced to an aniline for further functionalization, providing a convergent route to complex pharmacophores.

Process Development: Low-Melting Intermediate for Solution-Phase Reactions

With a melting point of 54–56 °C—45–49 °C lower than the methoxy analog and nearly 40 °C lower than the 2,1,4-regioisomer —the target compound can be handled as a low-viscosity melt at temperatures achievable with standard jacketed reactors (60–70 °C water or low-pressure steam). This property, combined with commercial availability at metric-ton scale with ≥98% HPLC purity and ≤0.5% moisture , enables solvent-minimized or solvent-free reaction conditions that reduce waste streams and improve process mass intensity (PMI) in manufacturing campaigns. The well-defined moisture specification (<0.5%) is critical for water-sensitive downstream chemistry such as Grignard formation or palladium-catalyzed couplings.

HPLC Calibration Standard for Reversed-Phase Gradient Methods

The LogP of 3.10–3.28 for 1-Bromo-2-ethoxy-4-nitrobenzene places it in a useful intermediate lipophilicity range for calibrating C18 reversed-phase HPLC gradients intended for drug-like small molecules (typical LogP range 1–5). Its well-defined retention behavior, coupled with a sharp melting point (54–56 °C) that confirms chemical identity and purity, and the chromophoric nitro group (λmax in the UV range), makes it suitable as an internal reference compound for HPLC method transfer and system suitability testing across different laboratories. The availability at 98% HPLC purity ensures minimal interference from impurity peaks during calibration.

Agrochemical Intermediate: Aryl Ether Herbicide/Fungicide Scaffold

The compound's bromine substituent provides a versatile synthetic handle for diversification via cross-coupling, while the ethoxy group contributes to a LogP range (3.10–3.28) that aligns with the lipophilicity requirements of many agrochemical active ingredients, which typically require sufficient hydrophobicity for cuticular penetration while maintaining some aqueous mobility. The nitro group can serve as a precursor to aniline or diazonium functionality, enabling diverse downstream chemistry. This balanced reactivity profile—combined with the compound's bulk availability —positions it as a cost-effective scaffold for agrochemical lead exploration libraries.

Application
Selection Property
Validation Focus
Kinase inhibitor biaryl core synthesis
Aryl bromide reactivity profile; ethoxy lipophilicity for LipE optimization
Suzuki coupling yield; nitro-to-aniline reduction compatibility with downstream pharmacophore
Low-temperature solution-phase process development
Sub-60 °C melting point; metric-ton bulk availability with defined moisture spec
Melt-handling reproducibility; solvent-minimized reaction PMI and waste reduction
Reversed-phase HPLC system suitability
LogP 3.10–3.28 intermediate lipophilicity; chromophoric nitro group; ≥98% HPLC purity
C18 retention time consistency; absence of co-eluting impurities across laboratories
Agrochemical lead exploration scaffold
Bromo cross-coupling handle; LogP aligned with cuticular penetration requirements
Diversification efficiency; cost-effectiveness at bulk scale for library synthesis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Bromo-2-ethoxy-4-nitrobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.